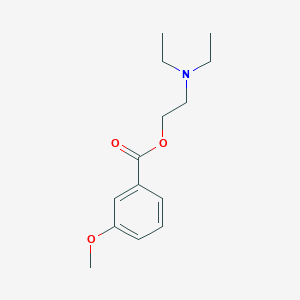
2-(Diethylamino)ethyl 3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 3-methoxybenzoate, commonly known as benzocaine, is a local anesthetic that is widely used in various medical and dental procedures. It is an ester-type local anesthetic that is commonly used as a topical pain reliever. Benzocaine is a white crystalline powder that is odorless and tasteless and is soluble in water and ethanol. It is a popular anesthetic because of its rapid onset of action, long duration of action, and low toxicity.
作用机制
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the initiation and propagation of action potentials. This results in a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cholinesterase and carbonic anhydrase. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
Benzocaine is a useful tool in scientific research because of its ability to block voltage-gated sodium channels. However, it also has some limitations. For example, it can be difficult to control the concentration of benzocaine in experiments, and it can also have off-target effects on other ion channels.
未来方向
There are several areas of future research that could be pursued with regard to benzocaine. One area of interest is the development of new local anesthetics that are more effective and have fewer side effects than benzocaine. Another area of interest is the use of benzocaine as a tool to study the mechanisms of pain and anesthesia in greater detail. Finally, benzocaine could be used to develop new treatments for conditions such as neuropathic pain and chronic pain.
合成方法
Benzocaine can be synthesized by the esterification reaction between 2-(diethylamino)ethanol and 3-methoxybenzoic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
Benzocaine has been widely used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. This property makes benzocaine useful in studying the mechanisms of pain and anesthesia.
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(16)12-7-6-8-13(11-12)17-3/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI 键 |
DRBTUQJCEWJZAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)







